3-(4-ethylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with ethyl and phenyl substituents. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding ethylidene derivative. This intermediate undergoes cyclization with thiourea to yield the desired pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer effects
Uniqueness
3-(4-Ethyl-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit kinases selectively makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C20H17N3OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17N3OS/c1-2-13-8-10-15(11-9-13)23-19(24)18-17(22-20(23)25)16(12-21-18)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3,(H,22,25) |
InChI Key |
SDKKCGFCTABYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=S |
Origin of Product |
United States |
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